molecular formula C9H8O2 B167492 BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID CAS No. 1708-58-3

BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID

Cat. No.: B167492
CAS No.: 1708-58-3
M. Wt: 148.16 g/mol
InChI Key: UIGHTYFBHFXDLP-UHFFFAOYSA-N
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Description

BICYCLO[420]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID is an organic compound with a unique bicyclic structure This compound is part of the bicyclo[420]octa-triene family, which is known for its strained ring system and interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method is the cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require the use of a catalyst, such as a rhodium complex, and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions, where the hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

BICYCLO[4.2.0]OCTA-1,3,5-TRIENE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. Additionally, the strained ring system can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: Similar bicyclic structure but lacks the carboxylic acid group.

    Benzocyclobutene: Another bicyclic compound with a different ring system and reactivity.

    Bicyclo[4.2.0]octa-2,4,7-triene: A structural isomer with different positions of double bonds.

Uniqueness

BICYCLO[42The strained ring system also contributes to its distinct chemical behavior, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1708-58-3

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid

InChI

InChI=1S/C9H8O2/c10-9(11)8-3-1-2-6-4-5-7(6)8/h1-3H,4-5H2,(H,10,11)

InChI Key

UIGHTYFBHFXDLP-UHFFFAOYSA-N

SMILES

C1CC2=C1C=CC=C2C(=O)O

Canonical SMILES

C1CC2=C1C=CC=C2C(=O)O

Synonyms

Bicyclo[4.2.0]octa-1,3,5-triene-2-carboxylic acid (7CI,9CI)

Origin of Product

United States

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